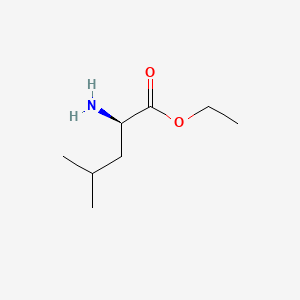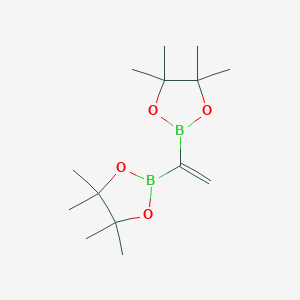
Sodium 6-fluorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-fluorohexanoate is an organic compound with the molecular formula C6H10FNaO2 It is a sodium salt derivative of 6-fluorohexanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 6-fluorohexanoate can be synthesized through the neutralization of 6-fluorohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-fluorohexanoic acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One common method is the continuous flow process, where 6-fluorohexanoic acid and sodium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-fluorohexanoic acid.
Reduction: It can be reduced to form 6-fluorohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: 6-fluorohexanoic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexanoates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 6-fluorohexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the metabolism of fluorinated fatty acids.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of sodium 6-fluorohexanoate involves its interaction with biological molecules. In biological systems, it can be metabolized to form fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to various physiological effects.
Comparación Con Compuestos Similares
- Sodium 4-fluorobutyrate
- Sodium 5-fluoropentanoate
- Sodium 7-fluoroheptanoate
Comparison: Sodium 6-fluorohexanoate is unique due to its specific chain length and the position of the fluorine atom. Compared to sodium 4-fluorobutyrate and sodium 5-fluoropentanoate, it has a longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to sodium 7-fluoroheptanoate, it has a shorter carbon chain, which can affect its solubility and metabolic pathways.
Propiedades
Número CAS |
371-50-6 |
|---|---|
Fórmula molecular |
C6H10FNaO2 |
Peso molecular |
156.13 g/mol |
Nombre IUPAC |
sodium;6-fluorohexanoate |
InChI |
InChI=1S/C6H11FO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |
Clave InChI |
IBHLFLUASNVUED-UHFFFAOYSA-M |
SMILES canónico |
C(CCC(=O)[O-])CCF.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


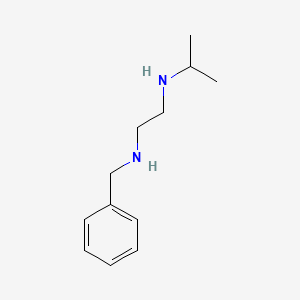
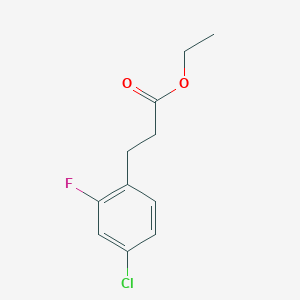

![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
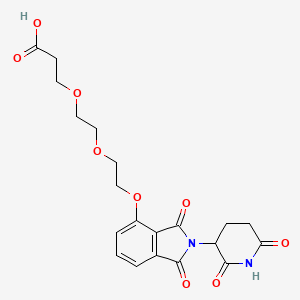

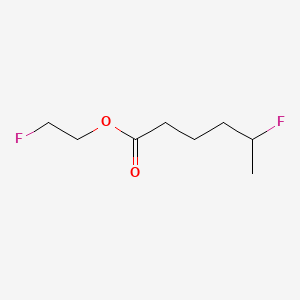

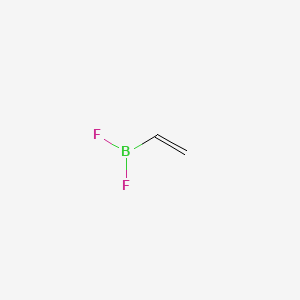

![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
